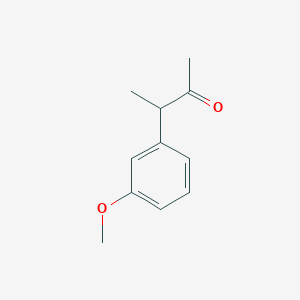

3-(3-Methoxyphenyl)butan-2-one

Description

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)butan-2-one |

InChI |

InChI=1S/C11H14O2/c1-8(9(2)12)10-5-4-6-11(7-10)13-3/h4-8H,1-3H3 |

InChI Key |

PKSHOAJHMZSFCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation via Mannich Reaction and Subsequent Transformations

One of the most documented synthetic approaches to derivatives closely related to 3-(3-methoxyphenyl)butan-2-one involves the Mannich reaction starting from 1-(3-methoxyphenyl)-2-propanone or related ketones.

Mannich Reaction: The ketone reacts with dimethylamine and formaldehyde to introduce a dimethylamino group at the alpha position, yielding 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone.

Resolution and Chirality Control: The resulting compound is subjected to chiral resolution to obtain high enantiomeric purity (typically >96% enantiomeric excess), crucial for pharmaceutical applications.

Hydrogenolysis: The dimethylamino group is selectively removed or transformed using catalytic hydrogenation, often employing palladium on carbon (Pd/C) as a catalyst in an inert solvent under hydrogen atmosphere.

Demethylation: In some cases, demethylation of the methoxy group to hydroxy is performed using hydrogen bromide in acetic acid as solvent.

Reaction Conditions and Catalysts:

The Mannich reaction is typically carried out at ambient temperature with stirring.

Hydrogenolysis uses heterogeneous palladium catalysts such as Pd/C, favored for stability, ease of removal, and minimal contamination.

The demethylation step uses concentrated hydrogen bromide and glacial acetic acid.

The enantiomeric purity of intermediates reaches up to 99.7% for desired stereoisomers.

Yields are optimized by controlling temperature (below 25 °C during addition steps) and careful layer separations during workup.

Summary Table of Key Reaction Parameters:

| Step | Reagents/Conditions | Catalyst/Medium | Temperature | Purity/Yield Notes |

|---|---|---|---|---|

| Mannich Reaction | Ketone + Dimethylamine + Formaldehyde | Ambient, stirred | Room temperature | High yield; intermediate oily residue |

| Chiral Resolution | Various chiral agents | - | Ambient | Enantiomeric purity >96% |

| Hydrogenolysis | Pd/C catalyst, H2 atmosphere | Pd/C | Room temp to 25 °C | High selectivity; avoids phosphine ligands |

| Demethylation | HBr in glacial acetic acid | Acidic medium | Ambient to mild heat | Converts methoxy to hydroxy group |

This method is industrially viable but requires careful control of reaction conditions and catalyst handling due to hydrogenation steps.

Alkylation of p-Methoxybenzyl Chloride with Ethyl Acetoacetate (Historical Method)

An older but relevant method for producing 1-(4-methoxyphenyl)butan-2-one, a positional isomer, involves:

Reaction of p-methoxybenzyl chloride with ethyl acetoacetate in acetone in the presence of potassium carbonate.

Refluxing the mixture to promote alkylation.

Workup includes removal of potassium carbonate, extraction with benzene, and fractionation under high vacuum.

Subsequent ether cleavage with hydrogen bromide in acetic acid can yield hydroxy derivatives.

Though this method is for the 4-methoxy isomer, it provides a conceptual basis for similar alkylations at the 3-methoxy position, potentially adaptable with positional isomers of benzyl chlorides.

Summary Table of Preparation Methods for this compound and Related Compounds

| Method | Starting Material(s) | Key Reactions | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich Reaction + Hydrogenolysis | 1-(3-Methoxyphenyl)-2-propanone, dimethylamine, formaldehyde | Mannich reaction, chiral resolution, hydrogenolysis, demethylation | Pd/C catalyst, H2, HBr/acetic acid | High enantiomeric purity, industrially viable | Requires hydrogenation, safety concerns |

| Friedel-Crafts Alkylation | Phenol, 4-hydroxybutan-2-one | Acid-catalyzed alkylation | Acid-activated Montmorillonite clay, 100-150 °C, 1-15 bar | Eco-friendly, recyclable catalyst | Less direct for 3-methoxyphenyl derivatives |

| Alkylation of p-methoxybenzyl chloride | p-Methoxybenzyl chloride, ethyl acetoacetate | Alkylation in acetone, reflux, ether cleavage | K2CO3 base, HBr/acetic acid | Simple reagents, classical method | Positional isomer, older method |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to regulate several transcription factors and signaling pathways, including nuclear factor kappa B (NF-κB), p38 mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt . These interactions contribute to its antioxidant, anti-inflammatory, and neuroprotective effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their physicochemical characteristics:

Key Observations :

- Polarity : Methoxy groups enhance polarity compared to methyl substituents (e.g., 3-(4-methylphenyl)butan-2-one vs. This compound) .

- Reactivity : Electron-withdrawing groups (e.g., nitro in 4g) increase reactivity in nucleophilic additions or reductions, while electron-donating groups (e.g., methoxy) stabilize aromatic systems .

- Synthetic Utility : Halogenated derivatives (e.g., bromo-fluoro analog in ) are valuable in cross-coupling reactions for drug synthesis .

Biological Activity

3-(3-Methoxyphenyl)butan-2-one, also known as a derivative of zingerone, is a compound of interest due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the activity of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in various biological systems. Studies have indicated that it can protect cells from oxidative damage caused by reactive oxygen species (ROS), thereby preventing lipid peroxidation and DNA damage .

3. Antidiabetic Effects

Evidence suggests that this compound may possess antidiabetic properties. It has been reported to enhance insulin sensitivity and reduce blood glucose levels in animal models, potentially through the activation of peroxisome proliferator-activated receptors (PPARs) .

4. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to affect various signaling pathways involved in cell proliferation and survival, including the MAPK pathway .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Enzymes: The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Modulation of Signaling Pathways: It affects key signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.

- Antioxidative Mechanisms: By enhancing the body's antioxidative capacity, it protects cells from oxidative damage.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Inflammation : In a controlled study involving mice, administration of the compound significantly reduced inflammation markers in models of acute inflammation .

- Antioxidant Efficacy : A study demonstrated that treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential as an antioxidant agent .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, indicating its potential use in cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antioxidant | NF-κB inhibition, ROS scavenging |

| Zingerone | Antioxidant, Anti-inflammatory | PPAR activation |

| Curcumin | Anti-inflammatory, Anticancer | NF-κB inhibition, apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)butan-2-one, and how can intermediates be validated?

- Methodology : A two-step synthesis involving Friedel-Crafts acylation of 3-methoxybenzene with methyl vinyl ketone, followed by purification via column chromatography (hexane:ethyl acetate, 7:3). Intermediate validation uses thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm structural integrity. For example, the methoxy group appears as a singlet at δ 3.80 ppm in ¹H NMR, while the ketone carbonyl resonates at ~208 ppm in ¹³C NMR .

Q. How should researchers characterize this compound to ensure purity and structural accuracy?

- Methodology :

- Spectroscopy : Use FT-IR to confirm the ketone (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups.

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 177.0913 (calculated for C₁₁H₁₃O₂).

- Crystallography : For crystalline derivatives, employ SHELXL-2018 for refinement, leveraging high-resolution X-ray diffraction data (R-factor < 0.05) .

Q. What purification strategies mitigate byproducts from Friedel-Crafts reactions?

- Methodology : After synthesis, use gradient column chromatography with silica gel (60–120 mesh) and monitor fractions via TLC. For persistent impurities, recrystallization in ethanol/water (1:1) improves purity (>98% by HPLC, C18 column, acetonitrile:H₂O = 70:30) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved?

- Methodology :

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-311+G(d,p)).

- Dynamic Effects : Investigate rotational barriers of the methoxy group using variable-temperature NMR (VT-NMR) to identify conformational exchange .

- Crystallographic Analysis : Resolve ambiguities via single-crystal XRD to confirm spatial arrangement .

Q. What experimental designs are critical for evaluating biological activity (e.g., antimicrobial or analgesic effects)?

- Methodology :

- In Vitro Assays : Use Staphylococcus aureus (ATCC 25923) for antimicrobial testing via broth microdilution (MIC ≤ 50 µg/mL). Include positive controls (e.g., ampicillin) and solvent blanks.

- Analgesic Models : Employ the acetic acid-induced writhing test in mice (dose: 25–100 mg/kg, i.p.), with statistical validation via ANOVA (p < 0.05) .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed?

- Methodology : For disordered methoxy groups, apply SHELXL’s PART/SUMP instructions to model partial occupancy. For twinned crystals (e.g., pseudo-merohedral twinning), use the TWIN/BASF commands in SHELXL to refine twin laws .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., ketone carbon as electrophilic center).

- Retrosynthetic Analysis : Employ Synthia or Chematica to propose pathways involving Claisen-Schmidt condensations or Grignard additions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?

- Methodology :

- Solvent Effects : Re-calculate TD-DFT spectra with explicit solvent models (e.g., IEF-PCM for ethanol).

- Aggregation Studies : Conduct concentration-dependent UV-Vis to detect π-π stacking (e.g., hypsochromic shifts at >10⁻³ M) .

Q. Why might HPLC retention times vary across batches despite identical synthesis protocols?

- Methodology :

- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., diacetylated derivatives).

- Column Aging : Re-calibrate with fresh C18 columns and standardized mobile phases (pH 7.0 buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.